5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Description
This compound (hereafter referred to as Compound A) is a structurally complex molecule featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole ring system with a 5,5-dioxide moiety, a 4-methoxyphenethyl substituent, and a pentanoic acid chain connected via a Z-configured imine linkage. The pentanoic acid moiety introduces carboxylic acid functionality, enabling hydrogen bonding and ionic interactions in biological systems. Compound A’s stereochemistry (Z-configuration) is critical for maintaining its structural integrity and activity .
Properties
Molecular Formula |
C19H24N2O6S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-[[3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H24N2O6S2/c1-27-14-7-5-13(6-8-14)9-10-21-15-11-29(25,26)12-16(15)28-19(21)20-17(22)3-2-4-18(23)24/h5-8,15-16H,2-4,9-12H2,1H3,(H,23,24) |
InChI Key |
JQUCSJTXJNTFBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydrothieno[3,4-d][1, thiazole Core
The bicyclic tetrahydrothieno[3,4-d] thiazole scaffold is constructed via a cyclization reaction. A common precursor, such as 2-aminothiophenol, undergoes condensation with α-haloketones under acidic conditions . For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol to form a thiazole intermediate . Key spectral data for this step include IR absorption bands at 1684 cm⁻¹ (C=O ester) and 3364 cm⁻¹ (NH₂) .
Table 1: Reaction Conditions for Thiazole Core Formation
| Parameter | Value | Source |
|---|---|---|
| Reactants | Ethyl 4-bromo-3-oxopentanoate, thiourea | |
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 6 hours | |
| Yield | 74% |
Oxidation to Sulfone Derivatives
The sulfone groups at the 5,5-positions are introduced via oxidation of the thiophene sulfur atoms. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid is typically employed. The reaction proceeds at 0–5°C to prevent over-oxidation, with completion confirmed by the disappearance of the thiophene C–S stretch (~650 cm⁻¹) in IR spectra.
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.75 (s, 3H, OCH₃), 6.85–7.25 (m, 4H, Ar-H) | |
| IR (nujol) | 1245 cm⁻¹ (C–O–C), 1510 cm⁻¹ (Ar C=C) |
Formation of the (2Z)-Ylidene Amino Group
The ylidene amino group is introduced via a Schiff base condensation. The thiazole intermediate reacts with an aldehyde or ketone under acidic conditions . For example, condensation with glyoxylic acid in ethanol containing glacial acetic acid yields the imine linkage . The (Z)-configuration is confirmed by NOESY correlations between the ylidene proton and adjacent substituents.
Coupling with 5-Oxopentanoic Acid
The final step involves coupling the ylidene-thiazole intermediate with 5-oxopentanoic acid. Carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) facilitate amide bond formation. The reaction is conducted in dichloromethane (DCM) at room temperature, with a typical yield of 68–72%.
Table 3: Optimization of Coupling Reaction
| Parameter | Optimal Condition | Source |
|---|---|---|
| Coupling Reagent | DCC | |
| Solvent | Dichloromethane | |
| Temperature | 25°C | |
| Reaction Time | 12 hours |
Industrial-Scale Production Considerations
Industrial methods prioritize scalability and purity. Continuous flow reactors enhance reaction efficiency for steps such as oxidation and coupling. Advanced purification techniques, including preparative high-performance liquid chromatography (HPLC), ensure >98% purity .
Analytical Validation
Final product validation employs:
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₃H₂₅N₂O₆S₂: 513.1154; found: 513.1158.
-
X-ray Crystallography: Confirms the (2Z)-configuration and sulfone geometry.
Chemical Reactions Analysis
Types of Reactions
5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
The compound 5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings.
Structure and Composition
The compound features a thieno-thiazole core, which is known for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability. The molecular formula is , indicating a substantial molecular weight that aligns with its complex structure.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it is being investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thieno-thiazole moiety is often associated with anti-cancer properties due to its ability to inhibit certain enzymes involved in tumor growth .
- Anti-inflammatory Properties : Research indicates that derivatives of thieno-thiazoles can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Pharmacological Studies
Pharmacological investigations are crucial to understanding the efficacy and safety profiles of this compound:
- Mechanism of Action : Ongoing studies aim to elucidate the mechanism by which this compound exerts its effects at the molecular level. Understanding how it interacts with specific biological targets can lead to the development of more effective drugs .
- Bioavailability and Metabolism : Evaluating how the body absorbs, distributes, metabolizes, and excretes this compound is essential for determining its suitability as a therapeutic agent. Studies focus on optimizing formulations to enhance bioavailability .
Case Studies
Several case studies highlight the potential applications of this compound:
- A study published in ResearchGate examined the synthesis and biological evaluation of related thieno-thiazole derivatives, noting significant anti-cancer activity against breast cancer cell lines .
- Another investigation focused on the anti-inflammatory effects of thieno-thiazole derivatives, demonstrating their ability to reduce markers of inflammation in preclinical models .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Compound A belongs to a class of thiazole- and thieno-thiazole-derived molecules with modifications tailored for specific biological or chemical applications. Below is a comparative analysis with structurally analogous compounds:
Key Observations
Electronic Effects: The 4-methoxyphenethyl group in Compound A donates electrons via the methoxy substituent, enhancing resonance stabilization compared to the electron-neutral 3,4-dimethylphenyl group in 877807-30-2 . This difference may influence reactivity in electrophilic substitution or binding interactions.
Biological Activity: Thiazol-4-one derivatives () exhibit anticancer activity linked to their ability to inhibit kinase enzymes or DNA replication. Compound A’s extended pentanoic acid chain may enhance target binding compared to shorter-chain analogs . Thiazolidinones () show antibacterial effects, suggesting that Compound A’s fused thieno-thiazol core could be explored for similar applications .
Synthetic Methodology: Compound A’s synthesis likely mirrors protocols for Z-configured thiazoles (), utilizing potassium carbonate in ethanol to optimize yield and stereoselectivity. Substituting methanol or DMF () may alter reaction kinetics due to solvent polarity .
The Z-configuration in Compound A and analogs () is crucial for maintaining planar geometry, which is often essential for bioactivity .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The thieno[3,4-d][1,3]thiazole moiety is significant for its biological activity.
- Functional Groups : The presence of a methoxy group, an amino group, and a pentanoic acid derivative enhances its potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₄S₂
- Molecular Weight : 382.48 g/mol
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : The thiazole ring can participate in redox reactions, potentially scavenging free radicals.
- Antimicrobial Properties : Compounds with methoxyphenyl groups have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : Certain derivatives have been linked to decreased production of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial effects of similar thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The compound's structure suggests it may share these properties due to the presence of the thiazole and methoxy groups .
- Antioxidant Properties :
- Anti-inflammatory Studies :
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Significant inhibition against E. coli and S. aureus |
| Antioxidant | Reduced oxidative stress in cellular models |
| Anti-inflammatory | Inhibition of NF-kB pathway in vitro |
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A (similar structure) | Yes | Moderate | Yes |
| Compound B (related thiazole derivative) | Yes | High | Moderate |
| 5-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-... | Significant | High | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
